

how to dissolve and prepare PI3K/mTOR Inhibitor-1 for experiments

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Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-1

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Application Notes and Protocols for PI3K/mTOR Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of **PI3K/mTOR Inhibitor-1**, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

Product Information

PI3K/mTOR Inhibitor-1 is a small molecule compound with the following properties:

Property	Value
Molecular Formula	C18H22FN5O3S
Molecular Weight	407.46 g/mol
CAS Number	1949802-49-6

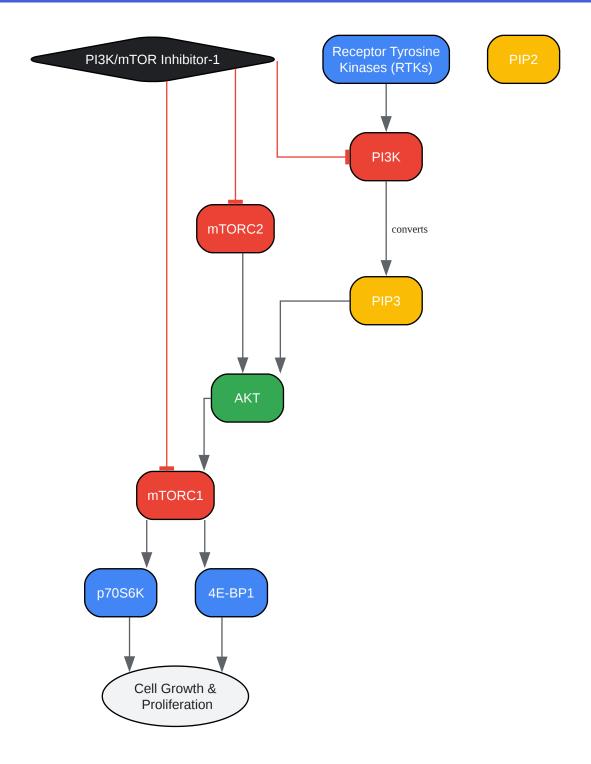
This inhibitor demonstrates potent, orally bioavailable, dual inhibitory activity against PI3K α , PI3K β , PI3K β , PI3K δ , and mTOR.[1][2][3][4]



PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, growth, and survival.[5][6][7] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[7][8] PI3K activation leads to the activation of AKT, which in turn can activate mTOR.[5] mTOR itself is part of two distinct complexes, mTORC1 and mTORC2, which regulate downstream effectors to control processes like protein synthesis and cell growth.[9][10]





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Figure 1: Simplified PI3K/mTOR signaling pathway and the points of inhibition by **PI3K/mTOR Inhibitor-1**.

Dissolution and Preparation of Stock Solutions



For in vitro experiments, **PI3K/mTOR Inhibitor-1** is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

- PI3K/mTOR Inhibitor-1 powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, polypropylene microcentrifuge tubes

Protocol:

- Weighing: Carefully weigh the desired amount of PI3K/mTOR Inhibitor-1 powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock solution concentration. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.075 mg of the inhibitor in 1 mL of DMSO.
- Solubilization: Vortex the solution for 1-2 minutes until the powder is completely dissolved.
 Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[11]

Note: Moisture-absorbing DMSO can reduce the solubility of the compound.[12] Always use fresh, high-quality DMSO.

Experimental Protocols In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of **PI3K/mTOR Inhibitor-1** on cancer cell lines.

Materials:



- Cancer cell line of interest (e.g., HT-29, PC3, A549)
- Complete cell culture medium
- 96-well cell culture plates
- **PI3K/mTOR Inhibitor-1** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Inhibitor Treatment: Prepare serial dilutions of PI3K/mTOR Inhibitor-1 in complete medium from the 10 mM stock solution. The final concentrations may range from 0.01 μM to 10 μM.
 [3] Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor activity of **PI3K/mTOR Inhibitor-1** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for tumor implantation
- PI3K/mTOR Inhibitor-1
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium CMC-Na)

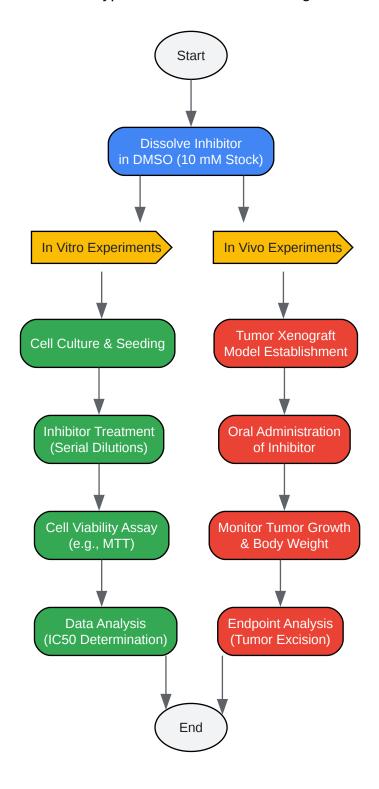
Protocol:

- Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., HT-29) in 100 μ L of PBS into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Inhibitor Preparation and Administration: Prepare a homogenous suspension of PI3K/mTOR Inhibitor-1 in the vehicle. For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of the inhibitor with 1 mL of CMC-Na solution.[12] Administer the inhibitor orally once daily at doses such as 3.75 mg/kg and 7.5 mg/kg.[3] The control group should receive the vehicle only.
- Monitoring: Continue treatment for a specified period (e.g., 27 days) and monitor tumor volume and body weight regularly.[3]
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.



Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating PI3K/mTOR Inhibitor-1.



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Figure 2: General experimental workflow for the evaluation of PI3K/mTOR Inhibitor-1.

Quantitative Data Summary

The following table summarizes the inhibitory activity of **PI3K/mTOR Inhibitor-1** against various PI3K isoforms and mTOR, as well as its anti-proliferative effects on a selection of cancer cell lines.

Target/Cell Line	IC50 (nM)
ΡΙ3Κα	20
РІЗКβ	376
РІЗКу	204
ΡΙ3Κδ	46
mTOR	186
A549 (Lung Cancer)	104
PC3 (Prostate Cancer)	63
HT-29 (Colon Cancer)	163
SK-OV-3 (Ovarian Cancer)	135

Data compiled from multiple sources.[1][3][4]

Disclaimer: These protocols are intended as a guide. Researchers should optimize experimental conditions for their specific cell lines and model systems. Always follow standard laboratory safety procedures.

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